molecular formula C6H8N2O2 B1590305 2,3-Dimethoxypyrazine CAS No. 68468-30-4

2,3-Dimethoxypyrazine

Cat. No. B1590305
CAS RN: 68468-30-4
M. Wt: 140.14 g/mol
InChI Key: RHGOJWJGIVFLJF-UHFFFAOYSA-N
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Description

2,3-Dimethoxypyrazine is a heterocyclic organic compound with the chemical formula C6H8N2O2. It is a naturally occurring compound found in various plants, such as green bell peppers, grapes, and peas. This compound is widely used in the food and beverage industry as a flavoring agent due to its distinctive earthy and green aroma. However, recent scientific research has shown that 2,3-Dimethoxypyrazine has potential applications in various fields, including medicine and agriculture.

Scientific Research Applications

Electrochromic Materials

A study by Zhao et al. (2014) synthesized 2,3-bis(4-(decyloxy) phenyl) pyrido[4,3-b]pyrazine, using it as an acceptor unit coupled with thiophene derivatives to create novel monomers and corresponding polymers. These polymers exhibit high coloration efficiency and fast response times, making them useful in near-infrared (NIR) electrochromic devices (Zhao et al., 2014).

Crystal Engineering and Microbiological Activity

Chylewska et al. (2016) investigated pyrazine-2-amidoxime (PAOX), a structural analogue of pyrazine-2-carboxamide (PZA). The study focused on the crystal structure and antimicrobial activity of PAOX, finding stable helical-like polymers and significant inhibitory concentrations against microorganisms (Chylewska et al., 2016).

Synthesis of Novel Pyrrolo[1,2-a]pyrazine Derivatives

Voievudskyi et al. (2016) described the synthesis of novel analogues of natural alkaloid peramine using ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo-[1,2-a]pyrazine. This research highlighted the chemical reactivity of N-aminopiperazine towards various electrophilic reagents (Voievudskyi et al., 2016).

Synthesis and Biological Evaluation

El-Sawy et al. (2014) synthesized novel pyrazole and pyrimidine derivatives from 4,6-dimethoxybenzofuran, testing their anti-inflammatory, analgesic, and anticonvulsant activities. The study demonstrated the significant biological activities of these compounds (El-Sawy et al., 2014).

Antimicrobial Evaluation of Hydrazone Derivatives

Kamal et al. (2015) synthesized new hydrazone derivatives bearing pyrimidinyl and pyrazolyl moieties. The compounds were more effective against bacterial strains and showed potent antifungal agents than reference drugs (Kamal et al., 2015).

Synthesis and Structure of Pyrazole Ligands and Complexes

Budzisz et al. (2004) explored the synthesis of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions. The study involved detailed structural and spectroscopic analysis of these complexes (Budzisz et al., 2004).

Antitumor Benzofuro[2,3-b]pyrazine Synthesis

Wang et al. (2019) developed a strategy for synthesizing benzofuro[2,3-b]pyrazines, exhibiting excellent anticancer activity. The study focused on a multistep cascade sequence using nanopalladium as a recyclable catalyst (Wang et al., 2019).

properties

IUPAC Name

2,3-dimethoxypyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-9-5-6(10-2)8-4-3-7-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGOJWJGIVFLJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50496535
Record name 2,3-Dimethoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50496535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethoxypyrazine

CAS RN

68468-30-4
Record name 2,3-Dimethoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50496535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
GWH Cheeseman, ESG Törzs - Journal of the Chemical Society …, 1965 - pubs.rsc.org
The reactions of 2-amino-3-hydroxy-and 2, 3-dihydroxy-pyrazine with methylating reagents have been studied, and the nucleophilic displacement reactions of 2, 6-disubstituted …
Number of citations: 14 pubs.rsc.org
AJ Roecker, SP Mercer, JD Schreier, CD Cox… - …, 2014 - Wiley Online Library
The field of small‐molecule orexin antagonist research has evolved rapidly in the last 15 years from the discovery of the orexin peptides to clinical proof‐of‐concept for the treatment of …
G Karmas, PE Spoerri - Journal of the American Chemical Society, 1957 - ACS Publications
The action of sodium alkoxides and cuprous cyanide on dihalopyrazines and halopvrazyl ethers has been studied with particular attention to the effect of ether groups on the halogen …
Number of citations: 16 pubs.acs.org
HY Sagong, JD Bauman, D Patel, K Das… - Journal of medicinal …, 2014 - ACS Publications
Seasonal and pandemic influenza outbreaks remain a major human health problem. Inhibition of the endonuclease activity of influenza RNA-dependent RNA polymerase is attractive …
Number of citations: 64 pubs.acs.org
F Gautschi, K Bloch - Journal of the American Chemical Society, 1957 - ACS Publications
A new intermediate in the biological demethylation of lanosterol to cholesterol is described. It is isolated by chromatography of the non-saponifiable fraction of liver and intestinal …
Number of citations: 83 pubs.acs.org
H Tang, K Jensen, E Houang, FM McRobb… - Journal of Medicinal …, 2022 - ACS Publications
d-Serine is a coagonist of the N-methyl d-aspartate (NMDA) receptor, a key excitatory neurotransmitter receptor. In the brain, d-serine is synthesized from its l-isomer by serine racemase …
Number of citations: 10 pubs.acs.org
HY Sagong - 2017 - rucore.libraries.rutgers.edu
Influenza viruses are lipid-enveloped, negative-sense, single-strand RNA viruses, which belong to the family of Orthomyxoviridae. 1 There are three types of viruses: A, B and C. …
Number of citations: 2 rucore.libraries.rutgers.edu
沢西啓之, 斉藤秀一, 土屋隆 - Chemical and Pharmaceutical Bulletin, 1990 - jlc.jst.go.jp
Photolysis of the 3-methoxy-4-azidopyridazines (11) in the presence of a base such as methoxide ion and diethylamine resulted in ring-expansion to produce the 1H-1, 2, 5-triazepines (…
Number of citations: 3 jlc.jst.go.jp
H Tang, K Jensen, E Houang, F McRobb, S Bhat… - 2021 - chemrxiv.org
D-Serine is a co-agonist of the N-methyl D-aspartate (NMDA) receptor, a key excitatory neurotransmitter receptor. In the brain, D-Serine is synthesized from its L-isomer by serine …
Number of citations: 1 chemrxiv.org
MS Habib, CW Rees - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
The mechanism of the very rapid reaction of 3, 4-dihydro-4-methyl-Z-(N-methyl-N-phenylcarbamoyl)-3-oxoquinoxaline 1-oxide (I) in concentrated sulphuric acid at 0" has been …
Number of citations: 17 pubs.rsc.org

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